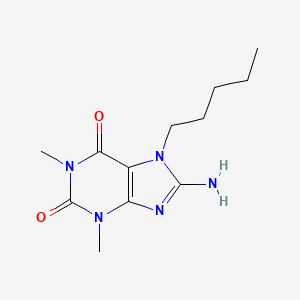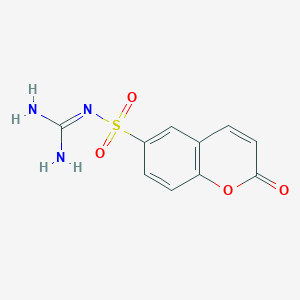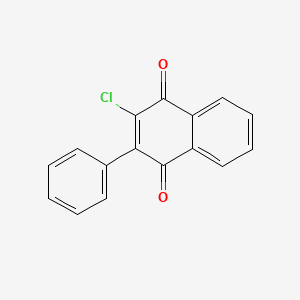
1,4-Naphthalenedione, 2-chloro-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-phenylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₆H₉ClO₂ and a molecular weight of 268.694 g/mol . This compound is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a phenyl group attached to the naphthalene ring. It is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-phenylnaphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with phenylhydrazine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
2-chloro-1,4-naphthoquinone+phenylhydrazine→2-chloro-3-phenylnaphthalene-1,4-dione
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including temperature control, solvent selection, and purification processes to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-Chloro-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
2-Chloro-3-phenylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-3-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s redox properties play a crucial role in its biological activity. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy .
類似化合物との比較
- 2-chloro-3-methylnaphthalene-1,4-dione
- 2-chloro-3-hydrazinylnaphthalene-1,4-dione
- 2-chloro-3-propoxynaphthalene-1,4-dione
- 2-chloro-3-methoxyanthracene-1,4-dione
- 2-chloro-3-ethoxynaphthalene-1,4-dione
Comparison: Compared to its analogs, 2-chloro-3-phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications .
特性
CAS番号 |
25007-57-2 |
|---|---|
分子式 |
C16H9ClO2 |
分子量 |
268.69 g/mol |
IUPAC名 |
2-chloro-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H |
InChIキー |
SDWCCVCUDRNNQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)
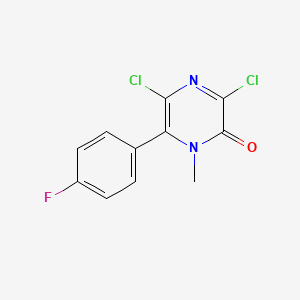
![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
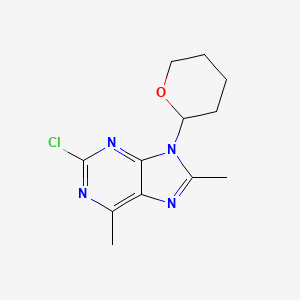
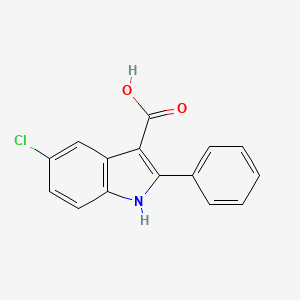

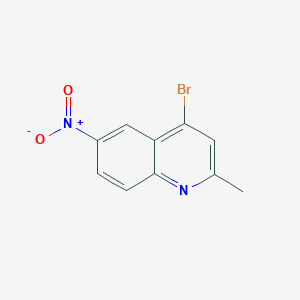


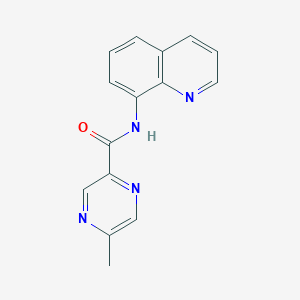
![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)

